beta-D-Glucopyranoside, 2-methoxy-4-(2-propenyl)phenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-
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Overview
Description
beta-D-Glucopyranoside, 2-methoxy-4-(2-propenyl)phenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound is a glycoside, which means it consists of a sugar molecule (glucose) bonded to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 2-methoxy-4-(2-propenyl)phenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- typically involves the following steps:
Extraction from Natural Sources: The compound can be extracted from natural sources such as clove oil, which contains eugenol, a precursor to the compound.
Chemical Synthesis: The chemical synthesis involves the glycosylation of eugenol with glucose and mannose derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale extraction from natural sources followed by purification processes. Alternatively, chemical synthesis on an industrial scale can be optimized for higher yields and purity using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the propenyl group, converting it to a single bond and forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes, ketones, and carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
beta-D-Glucopyranoside, 2-methoxy-4-(2-propenyl)phenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to investigate glycosidase activity.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of natural flavoring agents and fragrances.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 2-methoxy-4-(2-propenyl)phenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenyl beta-D-glucopyranoside: Known for its anti-inflammatory and anticancer activities.
Eugenyl beta-rutinoside: Similar structure but with different glycosidic linkages.
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: Used as a substrate in enzymatic assays.
Properties
IUPAC Name |
2-methyl-6-[[3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUPPNGCEAQRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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